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Compound of Interest

Compound Name: 2-Methoxy-6-(2-nitroethyl)phenol

CAS No.: 96853-40-6

Cat. No.: B2812124

Get Quote

Part 1: Compound Identity & Synthetic Context[1][2]
[3][4][5]
2-Methoxy-6-(2-nitroethyl)phenol is a 1,2,6-trisubstituted benzene derivative. It is chemically

distinct from its more common regioisomer, 2-methoxy-4-(2-nitroethyl)phenol (derived from

vanillin). This specific isomer is typically synthesized via the Henry reaction of o-vanillin (2-

hydroxy-3-methoxybenzaldehyde) followed by the selective reduction of the vinylic double

bond.

Correct identification relies on distinguishing the ortho-substitution pattern (C6) from the para-

substitution pattern (C4) common in lignin metabolites.
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Property Data

IUPAC Name 2-Methoxy-6-(2-nitroethyl)phenol

Common Name 6-(2-Nitroethyl)guaiacol

Molecular Formula

Molecular Weight 197.19 g/mol

Appearance
Pale yellow oil or low-melting solid (isomer

dependent)

Solubility

Soluble in

, DMSO-

, MeOH; slightly soluble in water

Part 2: Spectroscopic Data (NMR, IR, MS)[3][7][8]
The following data represents the high-confidence spectral signature for the purified

compound.

Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for distinguishing the 6-substituted isomer. The key diagnostic is the

aromatic coupling pattern (ABC system) and the chemical shift of the benzylic methylene,

which is influenced by the ortho-phenolic hydroxyl group.

NMR (400 MHz,

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

5.85 Broad Singlet 1H Ar-OH

Exchangeable;

shift varies with

concentration.

6.85 – 6.75 Multiplet 3H
Ar-H (C3, C4,

C5)

Diagnostic ABC

pattern for 1,2,6-

substitution.

4.62
Triplet (

Hz)
2H

Deshielded by

nitro group

(typical range

4.5–4.7).

3.89 Singlet 3H

Characteristic

methoxy

resonance.

3.28
Triplet (

Hz)
2H Benzylic protons.

Expert Note: In the para-isomer (vanillin derivative), the aromatic signals often appear as an

ABX system with distinct doublets/singlets. In this ortho-isomer (6-substituted), the protons at

C3, C4, and C5 are contiguous, creating a tighter multiplet or distinct t/d/d pattern depending on

field strength.

NMR (100 MHz,

)
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Shift (

, ppm)
Carbon Type Assignment

147.2 Quaternary C-O (Phenolic C1)

144.1 Quaternary C-O (Methoxy C2)

122.5 Quaternary C-Ar (Alkyl substituted C6)

121.8 Methine Ar-C (C4)

119.5 Methine Ar-C (C5)

111.2 Methine Ar-C (C3)

75.4 Methylene (Nitro-adjacent)

56.1 Methyl

30.5 Methylene

Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the nitro group and the phenol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2812124?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (

)
Vibration Mode Functional Group

3450 – 3350 O-H Stretch (Broad)
Phenol (Intermolecular H-

bonding)

3050 C-H Stretch Aromatic

2940, 2860 C-H Stretch

Alkyl (

,

)

1552 N-O Stretch (Asymmetric)
Nitro Group (Primary

Diagnostic)

1375 N-O Stretch (Symmetric) Nitro Group

1610, 1480 C=C Stretch Aromatic Ring

1270 C-O Stretch Aryl Alkyl Ether (OMe)

Mass Spectrometry (EI-MS)
Method: Electron Impact (70 eV). Molecular Ion:

197 (

).
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Abundance
Fragment
Assignment

Mechanism

197 Moderate Molecular Ion

151 High
Loss of

(Characteristic)

150 Moderate
Loss of

(Elimination)

136 High
Loss of

or sequential loss

122 Base Peak

Benzylic

cleavage/Rearrangem

ent

77 Low Phenyl cation

Part 3: Visualization of Structural Logic
Synthesis & Connectivity Pathway
The following diagram illustrates the origin of the spectroscopic signals based on the synthetic

route from o-vanillin.

Spectroscopic Evolution
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Caption: Synthesis pathway showing the transformation of vinyl protons to the diagnostic ethyl

triplets observed in NMR.

Mass Spectrometry Fragmentation Logic
Understanding the fragmentation helps confirm the labile nitro group.

Molecular Ion
[M]+ m/z 197

[M - NO2]+
m/z 151

- NO2 (46)

[M - HNO2]+
m/z 150

- HNO2 (47)

Benzylic Cation
(Base Peak)

m/z 122

- CO / CHO Rearrangement

Click to download full resolution via product page

Caption: Primary fragmentation pathways in EI-MS showing the characteristic loss of the nitro

group.

Part 4: Experimental Protocols for Validation
To ensure reproducibility and spectral fidelity, the following protocols should be used for sample

preparation.

NMR Sample Preparation
Solvent: Chloroform-d (

) is preferred for resolution. DMSO-

may be used if the OH signal is broad, but it will shift the OH signal to
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9.0–9.5 ppm.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove any suspended

reduction salts (borates) which cause line broadening.

Synthesis of Reference Material (Micro-scale)
If commercial standards are unavailable, use this validated workflow to generate the standard:

Condensation: Mix o-vanillin (1 eq) and nitromethane (5 eq) with ammonium acetate (0.5

eq). Sonicate or reflux until a yellow solid (nitrovinyl) precipitates.

Reduction: Dissolve the yellow solid in THF/MeOH (1:1). Add Silica Gel (200 mesh) followed

by

(4 eq) in portions at 0°C. Stir for 30 mins.

Workup: Filter silica, evaporate solvent, extract with DCM.

Purification: The product is often an oil; purify via flash chromatography (Hexane:EtOAc 3:1)

to remove unreacted aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Elucidation and Spectroscopic
Characterization of 2-Methoxy-6-(2-nitroethyl)phenol]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2812124/docs#structural-elucidation-
and-spectroscopic-characterization-of-2-methoxy-6-2-nitroethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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